molecular formula C15H14N2S B14172339 N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-3-amine CAS No. 924660-98-0

N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-3-amine

Cat. No.: B14172339
CAS No.: 924660-98-0
M. Wt: 254.4 g/mol
InChI Key: SEBQFGNOHXROGE-UHFFFAOYSA-N
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Description

N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-3-amine is a chemical compound that belongs to the class of heterocyclic aromatic compounds. It features a benzothiophene ring fused with a pyridine ring, making it a compound of interest in various fields of scientific research and industrial applications. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of Pyridine Ring: The pyridine ring is introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine
  • N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-4-amine
  • 2,3-Dimethyl-1-benzothiophene

Uniqueness

N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-3-amine is unique due to its specific substitution pattern on the benzothiophene and pyridine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

924660-98-0

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

N-(2,3-dimethyl-1-benzothiophen-7-yl)pyridin-3-amine

InChI

InChI=1S/C15H14N2S/c1-10-11(2)18-15-13(10)6-3-7-14(15)17-12-5-4-8-16-9-12/h3-9,17H,1-2H3

InChI Key

SEBQFGNOHXROGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=CC=C2NC3=CN=CC=C3)C

Origin of Product

United States

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